molecular formula C16H18ClN7 B292752 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Número de catálogo B292752
Peso molecular: 343.8 g/mol
Clave InChI: FUMMLQYQRKCOQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the treatment of cancer.

Mecanismo De Acción

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine works by inhibiting the activity of CHK1, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and regulates the cell cycle to allow for DNA repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in mouse models. In addition, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its specificity for CHK1. This allows for the selective inhibition of CHK1 activity without affecting other proteins in the DNA damage response pathway. However, one limitation of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several potential future directions for research on 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the combination of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, research on the potential use of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in combination with immunotherapy is also an area of interest, as there is evidence to suggest that inhibition of CHK1 activity may enhance the immune response to cancer cells.

Métodos De Síntesis

The synthesis of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 4-methyl-1-piperazine to form 4-(4-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 5-amino-1,2,3-triazole to form the final product, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

Aplicaciones Científicas De Investigación

3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the protein kinase CHK1, which is involved in cell cycle regulation and DNA damage repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells, making 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine a promising therapeutic agent for cancer treatment.

Propiedades

Fórmula molecular

C16H18ClN7

Peso molecular

343.8 g/mol

Nombre IUPAC

3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C16H18ClN7/c1-22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)10-12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3

Clave InChI

FUMMLQYQRKCOQV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl

SMILES canónico

CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.